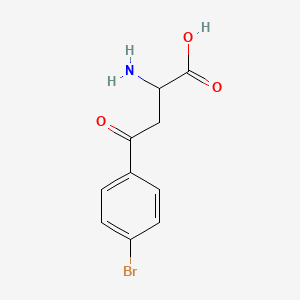

2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-amino-4-(4-bromophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-7-3-1-6(2-4-7)9(13)5-8(12)10(14)15/h1-4,8H,5,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUXUFOOPRICFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid is commonly achieved via the condensation of a 2-amino-4-acetyl-7-bromothiazolo[5,4-b]indole intermediate with succinic anhydride in a polar aprotic solvent such as dimethylformamide (DMF or DMFA). This method yields the corresponding 4-oxobutanoic acid derivative after heating and subsequent purification steps.

Detailed Preparation Procedure

-

- 2-Amino-4-acetyl-7-bromothiazolo[5,4-b]indole (6.2 g, 0.02 mol)

- Succinic anhydride (4.0 g, 0.04 mol)

- Dimethylformamide (DMFA) as solvent (40 mL)

-

- The amine and succinic anhydride are mixed in DMFA.

- The mixture is heated under stirring at 130–145°C for 1 hour.

-

- The reaction mixture is cooled to room temperature.

- The precipitate formed is separated by filtration.

- The solid product is washed with ethyl alcohol to remove impurities.

- The product is dried at 40–45°C to yield a white solid.

Yield and Physical Properties:

- Yield: Approximately 2.4 g of product.

- Melting point: Greater than 320°C.

- Elemental analysis confirms the composition consistent with C15H12BrN3O4S.

Characterization Supporting the Preparation

The product identity and purity are confirmed by:

Fourier Transform Infrared Spectroscopy (FT-IR):

- Characteristic absorption bands for COOH (~1685 cm⁻¹), amide groups (~1569 cm⁻¹), and aromatic rings (~744 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR signals corresponding to methylene groups (CH2CO, CH2C(O)O), methyl groups (CH3), aromatic protons, and broad signals for NH and OH protons.

-

- Carbon, hydrogen, nitrogen, sulfur, and bromine percentages closely match theoretical values, confirming molecular composition.

Comparative Data Table for Preparation Parameters

| Parameter | Value/Condition |

|---|---|

| Starting amine | 2-Amino-4-acetyl-7-bromothiazolo[5,4-b]indole (6.2 g, 0.02 mol) |

| Anhydride | Succinic anhydride (4.0 g, 0.04 mol) |

| Solvent | Dimethylformamide (40 mL) |

| Temperature | 130–145°C |

| Reaction time | 1 hour |

| Product yield | 2.4 g (white solid) |

| Melting point | >320°C |

| Purification | Filtration, washing with ethyl alcohol, drying at 40–45°C |

| Characterization techniques | FT-IR, ^1H NMR, elemental analysis |

Alternative Preparation Notes and Considerations

- The reaction temperature and time are critical to maximize yield and purity.

- The use of DMFA as solvent facilitates the reaction by dissolving both reactants and allowing efficient heat transfer.

- Post-reaction washing with hot ethyl alcohol removes unreacted starting materials and side products.

- Recrystallization from a DMFA:n-butanol mixture can further purify the product if needed.

- Similar preparation methods apply to related compounds where the phenyl ring is substituted differently, such as 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid, indicating the versatility of this synthetic approach.

Research Findings Supporting the Method

- The synthesis method described is supported by peer-reviewed literature detailing the preparation of butanoic acid derivatives with halogen-substituted aromatic rings, demonstrating reproducibility and reliability of the approach.

- Density Functional Theory (DFT) studies complement the experimental synthesis by predicting molecular stability and reactivity, ensuring the designed synthetic route is chemically feasible.

- Spectroscopic and elemental analyses confirm the structural integrity of the synthesized compound, aligning with theoretical predictions.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The bromine atom in the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Alcohols

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various synthetic pathways to create derivatives with enhanced properties or functionalities.

Reactions and Mechanisms

- The compound can participate in several chemical reactions including nucleophilic substitutions, free radical bromination, and oxidation processes. These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science.

Biological Activities

Antimicrobial Properties

- Research indicates that 2-amino-4-(4-bromophenyl)-4-oxobutanoic acid exhibits antimicrobial activity. It has been investigated for its potential to inhibit various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

- The compound has shown promise in anticancer research. Studies have demonstrated its ability to affect cell signaling pathways and gene expression related to cancer cell proliferation and survival. This suggests potential therapeutic applications in oncology .

Neuroprotective Effects

Kynurenine Pathway Modulation

- The compound acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine metabolic pathway. Inhibition of this enzyme is linked to neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neurodegenerative Diseases

- A study highlighted the efficacy of derivatives of this compound in preventing neurodegeneration by modulating neurotransmitter levels and reducing neurotoxic metabolites associated with conditions like Huntington's disease .

Pharmacological Applications

Drug Development

- Due to its structural features that facilitate interactions with biological targets, the compound is being explored as a potential drug candidate. Its ability to modulate various biological pathways positions it well for development into therapeutics for multiple diseases .

Pharmaceutical Formulations

- The compound is included in formulations aimed at treating conditions associated with excitotoxicity and inflammation within the central nervous system, highlighting its relevance in pharmaceutical research and development .

Industrial Applications

Material Science

- Beyond biological applications, this compound is also being investigated for its use in developing new materials such as polymers and surfactants due to its unique chemical properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would depend on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

The bromophenyl analog is expected to exhibit lower aqueous solubility than the methoxy derivative due to bromine’s hydrophobic nature. Its stability may benefit from halogen-mediated crystal packing, as seen in related brominated compounds .

Biological Activity

2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid, also known as 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, is an amino acid derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a bromophenyl group, which is significant for its biological interactions. The presence of the amino and oxo groups contributes to its reactivity and potential as a pharmacological agent.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related amide derivatives possess significant antimicrobial effects against various pathogens, suggesting that this compound may similarly inhibit bacterial growth .

2. Antitumor Activity

The compound has demonstrated antiproliferative effects in cancer cell lines. In vitro studies revealed that it inhibits tubulin polymerization, a mechanism crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly in HeLa cells, indicating its potential as an anticancer agent .

3. Anticoagulant Properties

Recent findings suggest that this compound may also act as an inhibitor of blood coagulation Factor XIa. In vitro tests have shown that it can prolong coagulation time significantly, making it a candidate for further development in thrombotic disease treatments .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It has been identified as a potent inhibitor of specific enzymes involved in cell proliferation and coagulation pathways.

- Receptor Interaction : The compound may interact with various receptors, enhancing or inhibiting signaling pathways critical for cellular functions.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Studies : A study published in PMC highlighted the antimicrobial efficacy of related compounds, reinforcing the hypothesis that this compound could exhibit similar properties .

- Antitumor Activity : In a comparative study, compounds structurally related to this compound were found to inhibit tubulin polymerization more effectively than established chemotherapeutics like combretastatin A-4, showcasing their potential as cancer therapeutics .

- Anticoagulant Effects : Research indicated that derivatives of this compound could significantly inhibit Factor XIa at low concentrations, suggesting a promising avenue for developing anticoagulant therapies .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4-(4-bromophenyl)-4-oxobutanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed cross-coupling reactions, as demonstrated in analogous bromophenyl-containing surfactants. Key steps include coupling 4-bromophenyl precursors with amino-oxobutanoic acid derivatives under inert atmospheres (e.g., nitrogen) using catalysts like CuI and ligands such as 1,10-phenanthroline. Reaction optimization (e.g., temperature, solvent polarity) is critical: polar aprotic solvents (DMF, DMSO) enhance solubility, while elevated temperatures (80–100°C) improve reaction rates. Yield monitoring via HPLC and purification by recrystallization or column chromatography is advised .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C, and 2D-COSY) to confirm backbone structure and substituent positions.

- FTIR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹, N-H bends at ~1600 cm⁻¹).

- HPLC-MS with a C18 column (gradient elution: water/acetonitrile + 0.1% formic acid) to assess purity (>95%) and detect byproducts.

- Elemental Analysis (CHNS) to validate empirical formula .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Test in buffers (PBS, pH 7.4) and organic solvents (DMSO for stock solutions). Bromophenyl groups enhance lipophilicity, requiring sonication or cosolvents (e.g., cyclodextrins) for aqueous dissolution.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture due to hydrolytic sensitivity of the oxobutanoic moiety .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Methodological Answer : Use software suites like SHELXL for small-molecule refinement and OLEX2 for visualization. For ambiguous electron density (e.g., bromophenyl ring disorder):

- Apply TWINABS to correct for twinning.

- Compare multiple refinement models (e.g., isotropic vs. anisotropic displacement parameters).

- Validate with Rfree cross-validation and Hirshfeld surface analysis to resolve packing ambiguities .

Q. What strategies are effective for studying this compound’s role in neurological or oncological pathways?

- Methodological Answer :

- In Vitro Models : Treat neuronal (SH-SY5Y) or cancer cell lines (e.g., HeLa) with the compound (1–100 µM). Use LC-MS/MS to quantify endogenous metabolites (e.g., kynurenine pathway intermediates) and RNA-seq to identify dysregulated genes.

- Biomarker Potential : Perform ELISA or Western blotting in patient serum/tissue to correlate compound levels with disease progression. Validate specificity via siRNA knockdown of suspected targets (e.g., IDO1/TDO2 enzymes) .

Q. How can computational methods predict the compound’s reactivity in derivatization reactions?

- Methodological Answer :

- DFT Calculations (Gaussian09): Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., nucleophilic amino group, electrophilic ketone).

- Molecular Dynamics (MD) : Simulate solvent interactions (explicit water model) to predict aggregation behavior, critical for designing surfactants or drug-delivery systems.

- Docking Studies (AutoDock Vina): Screen against protein targets (e.g., NMDA receptors) to guide functionalization for enhanced binding .

Q. What experimental approaches address discrepancies in biological activity across studies?

- Methodological Answer :

- Dose-Response Curves : Use a wide concentration range (nM to mM) to identify biphasic effects.

- Assay Interference Controls : Test for false positives (e.g., redox activity via DPPH radical scavenging assays).

- Orthogonal Validation : Combine enzymatic assays (e.g., HPLC-based activity measurements) with cellular models (e.g., CRISPR-edited cell lines) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.